molecular formula C18H19NO3 B574907 1-Cyclohexyl-2-(2-nitrophenoxy)benzene CAS No. 169797-30-2

1-Cyclohexyl-2-(2-nitrophenoxy)benzene

Cat. No.: B574907
CAS No.: 169797-30-2
M. Wt: 297.354
InChI Key: PCZBQUIOWBIOCV-UHFFFAOYSA-N
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Description

1-Cyclohexyl-2-(2-nitrophenoxy)benzene is an aromatic ether featuring a benzene ring substituted with a cyclohexyl group and a 2-nitrophenoxy moiety. The cyclohexyl group imparts steric bulk and lipophilicity, while the nitro group enhances electrophilic reactivity. This compound is of interest in organic synthesis, particularly as a precursor for pharmaceuticals, agrochemicals, or materials science applications.

Properties

CAS No.

169797-30-2

Molecular Formula

C18H19NO3

Molecular Weight

297.354

IUPAC Name

1-cyclohexyl-2-(2-nitrophenoxy)benzene

InChI

InChI=1S/C18H19NO3/c20-19(21)16-11-5-7-13-18(16)22-17-12-6-4-10-15(17)14-8-2-1-3-9-14/h4-7,10-14H,1-3,8-9H2

InChI Key

PCZBQUIOWBIOCV-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C2=CC=CC=C2OC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Analysis

The following compounds share structural similarities with 1-cyclohexyl-2-(2-nitrophenoxy)benzene, differing primarily in substituents:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound Cyclohexyl, 2-nitrophenoxy C₁₈H₁₉NO₃* ~297 Bulky cyclohexyl group enhances lipophilicity; nitro enables electrophilic reactions.
1-Fluoro-2-(2-nitrophenoxy)benzene Fluoro, 2-nitrophenoxy C₁₂H₈FNO₃ 245.2 Electron-withdrawing fluorine increases ring deactivation .
1-Bromo-4-methyl-2-(2-nitrophenoxy)benzene Bromo, methyl, 2-nitrophenoxy C₁₃H₁₀BrNO₃ 308.13 Bromine and methyl group influence solubility and steric hindrance .
1-Chloro-2-(2-nitrophenoxy)benzene Chloro, 2-nitrophenoxy C₁₂H₈ClNO₃ 249.65 Chlorine substituent moderates reactivity; lower molecular weight .
2,4-Dichloro-1-(2-nitrophenoxy)benzene Dichloro, 2-nitrophenoxy C₁₂H₇Cl₂NO₃ 284.10 Dual chlorine atoms increase electron withdrawal and thermal stability .

*Inferred molecular formula based on structural analogs (see Section 2.3).

Physical Properties

  • Melting/Boiling Points: The cyclohexyl derivative likely has a higher melting point than halogenated analogs (e.g., 1-chloro-2-(2-nitrophenoxy)benzene, mp 48°C ) due to increased van der Waals forces.
  • Solubility : The cyclohexyl group reduces polarity, decreasing solubility in polar solvents compared to fluoro or chloro derivatives .
  • Density: Estimated at ~1.3–1.4 g/cm³, similar to 1-chloro-2-(2-nitrophenoxy)benzene (1.358 g/cm³ ).

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